molecular formula C10H12N2O4S B2412039 [(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine CAS No. 126148-14-9

[(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine

Cat. No.: B2412039
CAS No.: 126148-14-9
M. Wt: 256.28
InChI Key: JNWOWAYNNJOHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a sulfonyl group attached to a nitrophenyl ring, which is further connected to a prop-2-enylamine moiety. The unique structure of this compound makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine typically involves the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with prop-2-enylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The prop-2-enylamine moiety can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride.

    Substitution: Various electrophiles, such as alkyl halides.

Major Products Formed

    Oxidation: 2-Methyl-5-aminophenylsulfonylprop-2-enylamine.

    Reduction: [(2-Methyl-5-nitrophenyl)sulfanyl]prop-2-enylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

[(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine involves its interaction with specific molecular targets and pathways within biological systems. The compound’s sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. Additionally, the nitrophenyl ring can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage and apoptosis in cancer cells.

Comparison with Similar Compounds

[(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine can be compared with other similar compounds, such as:

    [(2-Methyl-5-nitrophenyl)sulfonyl]methylamine: Similar structure but with a methylamine group instead of a prop-2-enylamine group.

    [(2-Methyl-5-nitrophenyl)sulfonyl]ethylamine: Similar structure but with an ethylamine group instead of a prop-2-enylamine group.

The uniqueness of this compound lies in its prop-2-enylamine moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-methyl-5-nitro-N-prop-2-enylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c1-3-6-11-17(15,16)10-7-9(12(13)14)5-4-8(10)2/h3-5,7,11H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWOWAYNNJOHJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.